

Application Notes and Protocols for FR180204: An In Vitro Guide

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Compound of Interest

Compound Name: FR180204

Cat. No.: B1674012

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of FR180204, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document includes detailed experimental protocols, quantitative data, and visual representations of the relevant signaling pathway and experimental workflows to facilitate the effective use of this compound in research and drug discovery.

Note on Compound Name: Initial research indicates a potential user query for "**FR182024**". However, literature primarily details the ERK inhibitor as FR180204. This document pertains to FR180204.

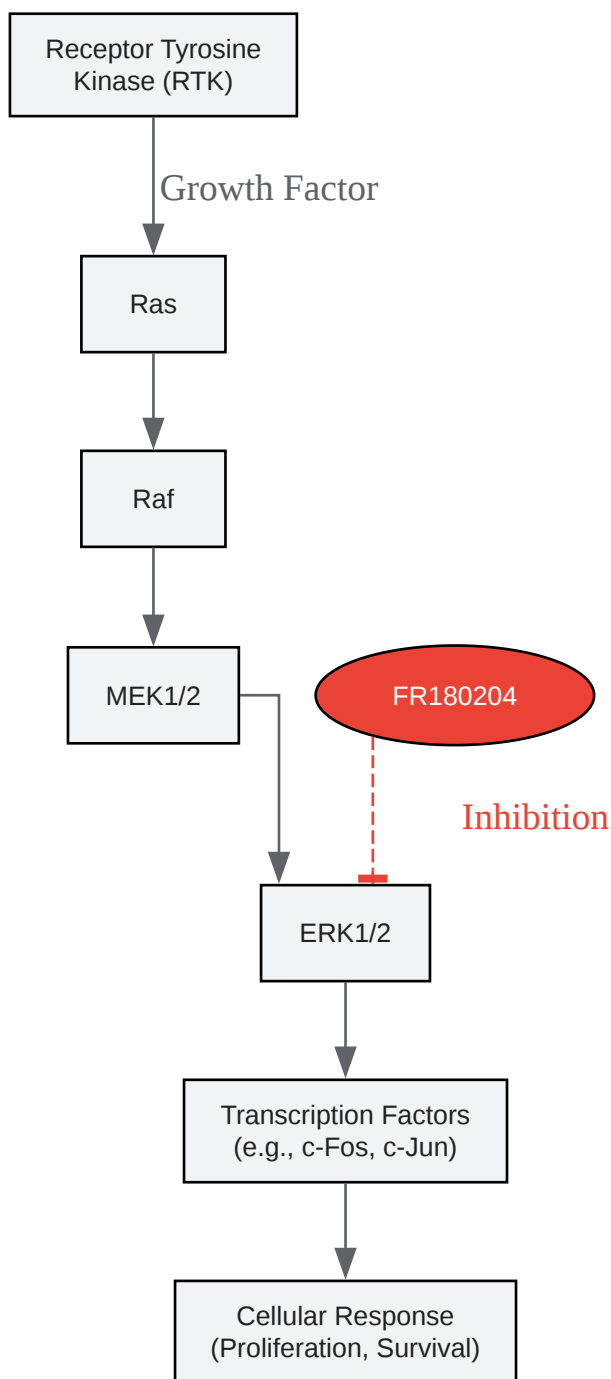
Quantitative Data Summary

FR180204 is a selective, ATP-competitive inhibitor of ERK1 and ERK2.^{[1][2][3]} Its inhibitory activity and selectivity have been characterized in various in vitro assays.

Target	Assay Type	IC50 / Ki	Species	Notes
ERK1	Kinase Assay	IC50: 0.51 μ M	Human	-
Ki: 0.31 μ M	Human	[1] [2] [3]		
ERK2	Kinase Assay	IC50: 0.33 μ M	Human	-
Ki: 0.14 μ M	Human	[1] [2] [3]		
p38 α	Kinase Assay	IC50: 10 μ M	Human	Displays over 30-fold selectivity for ERK over p38 α .
AP-1	Transactivation	IC50: 3.1 μ M	Mink	Inhibits TGF β -induced AP-1 activation in Mv1Lu cells. [1] [2]
MEK1, MKK4, IKK α , PKC α , Src, Syc, PDGF α	Kinase Assays	No significant activity	Human	No activity observed at concentrations up to 30 μ M.
H1975 (NSCLC cell line)	Cell Viability	IC50: ~7.5 μ M	Human	[4]
H2170 (NSCLC cell line)	Cell Viability	IC50: ~12.5 μ M	Human	[4]

Signaling Pathway

FR180204 targets the terminal kinases, ERK1 and ERK2, in the classical Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[\[5\]](#)



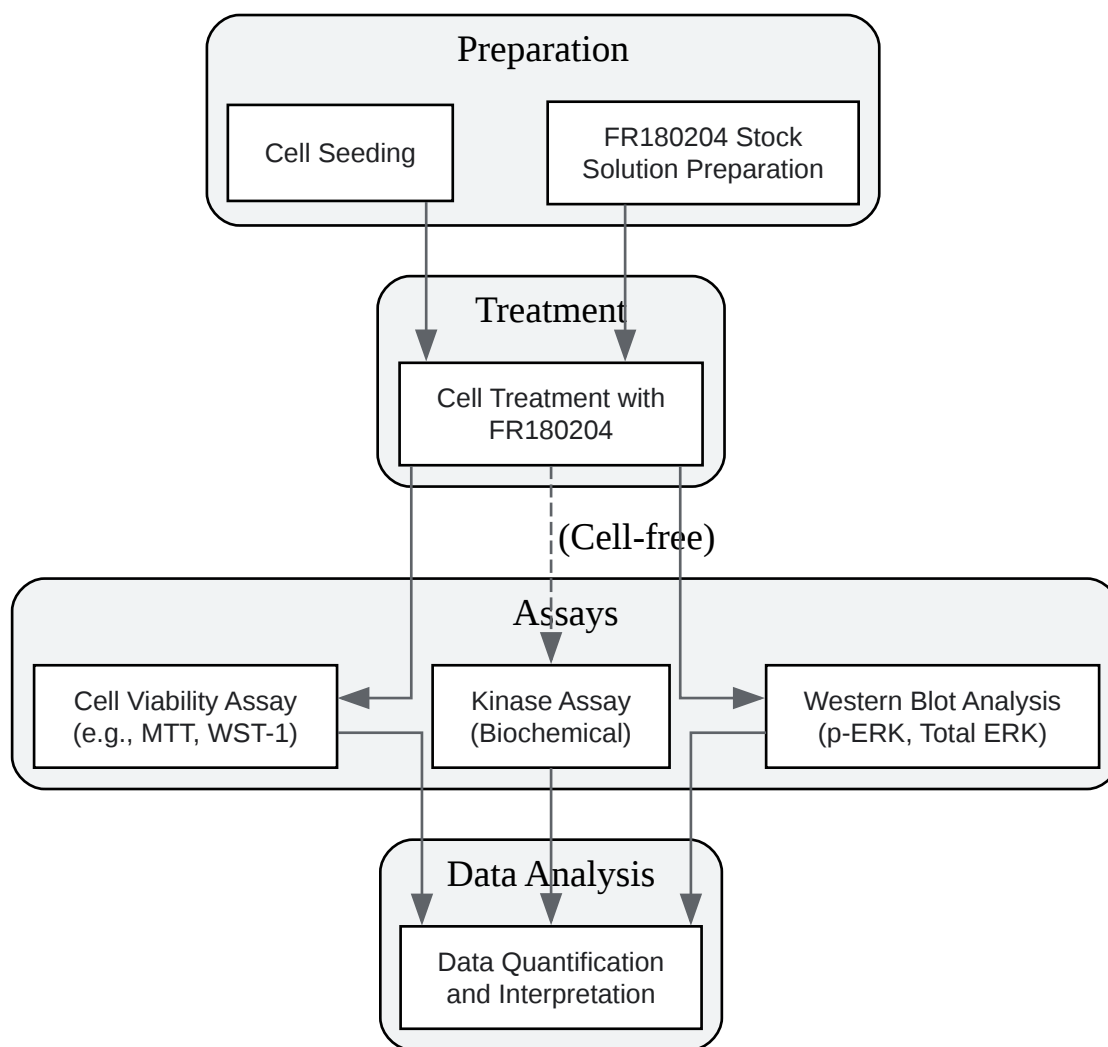
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ERK Signaling Pathway and FR180204 Inhibition Point.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro studies using FR180204.



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General workflow for in vitro studies with FR180204.

Cell Viability Assay (WST-1 Method)

This protocol is adapted from a study on colorectal cancer cells treated with FR180204.[6]

Materials:

- DLD-1 or LoVo human colorectal cancer cells (or other cell line of interest)
- 96-well plates
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)

- FR180204
- WST-1 reagent
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 1×10^4 cells/well in 100 μ L of complete growth medium.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of FR180204 in complete growth medium at desired concentrations (e.g., 1 μ M to 150 μ M).
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of FR180204. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
- Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
- At the end of the incubation period, remove the medium.
- Add 100 μ L of WST-1 reagent to each well and incubate for 4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Assay (ERK2)

This protocol is based on a method for determining the IC₅₀ of FR180204 for ERK2.[\[1\]](#)[\[3\]](#)

Materials:

- Nunc-Immuno MaxiSorp plates
- Myelin Basic Protein (MBP)

- Phosphate-Buffered Saline (PBS)
- PBS with 0.05% Tween 20 (T-PBS)
- Blocking buffer (T-PBS with 3% BSA)
- Recombinant active ERK2
- ATP
- FR180204
- Assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β -glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 50 μ g/mL BSA)
- Anti-phospho-MBP antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Microplate reader capable of luminescence detection

Procedure:

- Coat the wells of a Nunc-Immuno MaxiSorp plate with 20 μ g/mL MBP solution in PBS and incubate.
- Wash the wells with T-PBS.
- Block the wells with blocking buffer for 10 minutes at room temperature.
- Wash the wells with T-PBS.
- Prepare a reaction mixture in assay dilution buffer containing recombinant ERK2, ATP, and varying concentrations of FR180204. Include a vehicle control (0.1% DMSO) and a no-kinase control.
- Add the reaction mixture to the wells and incubate for 1 hour at room temperature.

- Wash the plates twice with T-PBS.
- Add anti-phospho-MBP antibody (0.2 µg/mL) to each well and incubate for 1 hour at room temperature.
- Wash the wells and add HRP-conjugated secondary antibody. Incubate for 30 minutes.
- Wash the wells and add the chemiluminescent substrate.
- Measure the luminescence using a microplate reader.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of FR180204.

Western Blot Analysis for ERK Phosphorylation

This protocol is a general method for assessing the inhibition of ERK phosphorylation in cell lysates.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Cell line of interest (e.g., A549, H1975, H2170)
- 6-well plates
- Complete growth medium
- FR180204
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer

- Tris-Buffered Saline with 0.1% Tween 20 (TBST)
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of FR180204 for the desired time (e.g., 24 hours). Include a vehicle control.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

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